Faster Absorption Kinetics vs. Clofibrate
In a direct comparative pharmacokinetic study, the maximum blood level (Cmax) of the active metabolite clofibric acid was attained more rapidly following oral administration of magnesium clofibrate compared to the ethyl ester form, clofibrate. The time to reach peak concentration (Tmax) was 2 hours for magnesium clofibrate versus 4 hours for clofibrate [1]. This indicates a quantifiable difference in absorption rate, despite both forms achieving nearly complete absorption [1].
| Evidence Dimension | Time to maximum plasma concentration (Tmax) of active metabolite clofibric acid |
|---|---|
| Target Compound Data | 2 hours |
| Comparator Or Baseline | Clofibrate: 4 hours |
| Quantified Difference | 50% reduction in Tmax (2 hours vs 4 hours) |
| Conditions | Oral administration in human subjects; combination preparation with meso-inositol hexanicotinate [1] |
Why This Matters
A 50% faster Tmax suggests a more rapid onset of action, which may be a critical differentiator in research protocols where the temporal dynamics of PPARα activation or triglyceride lowering are under investigation.
- [1] Paltauf F, Pristautz H, el Eisch IA. [Pharmacokinetics of a combination of magnesium-chlorophenoxy-isobutyrate and meso-inositol hexanicotinate]. Acta Med Austriaca. 1977;4(3):120-4. PMID: 930544. View Source
